molecular formula C22H44ClNO2 B14520691 2-[(2-Chloroethyl)amino]ethyl octadecanoate CAS No. 62746-12-7

2-[(2-Chloroethyl)amino]ethyl octadecanoate

Cat. No.: B14520691
CAS No.: 62746-12-7
M. Wt: 390.0 g/mol
InChI Key: DENMTQQOGUWSGG-UHFFFAOYSA-N
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Description

2-[(2-Chloroethyl)amino]ethyl octadecanoate is an organic compound with the molecular formula C22H44ClNO2 It is a derivative of octadecanoic acid (stearic acid) and contains a chloroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroethyl)amino]ethyl octadecanoate typically involves the esterification of octadecanoic acid with 2-[(2-chloroethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroethyl)amino]ethyl octadecanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted amines and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include primary amines and alcohols.

Scientific Research Applications

2-[(2-Chloroethyl)amino]ethyl octadecanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroethyl)amino]ethyl octadecanoate involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect cellular functions. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A nitrogen mustard alkylating agent used in chemotherapy.

    Chlorambucil: Another nitrogen mustard used in the treatment of chronic lymphocytic leukemia.

    Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.

Uniqueness

2-[(2-Chloroethyl)amino]ethyl octadecanoate is unique due to its specific structure, which combines the properties of a fatty acid ester with a chloroethylamino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62746-12-7

Molecular Formula

C22H44ClNO2

Molecular Weight

390.0 g/mol

IUPAC Name

2-(2-chloroethylamino)ethyl octadecanoate

InChI

InChI=1S/C22H44ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-20-24-19-18-23/h24H,2-21H2,1H3

InChI Key

DENMTQQOGUWSGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCNCCCl

Origin of Product

United States

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